Cas no 2034294-01-2 (3-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl-5-fluoropyridine)

3-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl-5-fluoropyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl-5-fluoropyridine
- AKOS026696896
- 2034294-01-2
- 3-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-5-fluoropyridine
- F6555-0906
- (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone
- [3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(5-fluoropyridin-3-yl)methanone
-
- Inchi: 1S/C15H16FN5O/c16-12-5-11(6-17-7-12)15(22)20-4-3-13(8-20)21-9-14(18-19-21)10-1-2-10/h5-7,9-10,13H,1-4,8H2
- InChI Key: NHHXFWXLCUNZIL-UHFFFAOYSA-N
- SMILES: FC1=CN=CC(=C1)C(N1CCC(C1)N1C=C(C2CC2)N=N1)=O
Computed Properties
- Exact Mass: 301.13388831g/mol
- Monoisotopic Mass: 301.13388831g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 432
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 63.9Ų
3-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl-5-fluoropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6555-0906-25mg |
3-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-5-fluoropyridine |
2034294-01-2 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6555-0906-4mg |
3-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-5-fluoropyridine |
2034294-01-2 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6555-0906-30mg |
3-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-5-fluoropyridine |
2034294-01-2 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6555-0906-2mg |
3-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-5-fluoropyridine |
2034294-01-2 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6555-0906-5mg |
3-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-5-fluoropyridine |
2034294-01-2 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6555-0906-1mg |
3-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-5-fluoropyridine |
2034294-01-2 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6555-0906-2μmol |
3-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-5-fluoropyridine |
2034294-01-2 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6555-0906-40mg |
3-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-5-fluoropyridine |
2034294-01-2 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6555-0906-5μmol |
3-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-5-fluoropyridine |
2034294-01-2 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6555-0906-3mg |
3-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-5-fluoropyridine |
2034294-01-2 | 3mg |
$94.5 | 2023-09-08 |
3-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl-5-fluoropyridine Related Literature
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
Additional information on 3-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl-5-fluoropyridine
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl-5-fluoropyridine (CAS 2034294-01-2): A Comprehensive Scientific Profile
In the rapidly evolving field of medicinal chemistry, 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl-5-fluoropyridine (CAS 2034294-01-2) has emerged as a compound of significant interest to researchers and pharmaceutical developers. This heterocyclic molecule combines several pharmacologically important structural motifs, including the 1,2,3-triazole ring, pyrrolidine scaffold, and fluoropyridine moiety, making it a valuable subject for drug discovery programs.
The molecular architecture of 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl-5-fluoropyridine features a unique combination of structural elements that contribute to its potential biological activity. The presence of the 4-cyclopropyl-1H-1,2,3-triazole group is particularly noteworthy, as this moiety has demonstrated excellent metabolic stability and has become increasingly popular in medicinal chemistry due to its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets.
Recent scientific literature highlights growing interest in triazole-containing compounds like CAS 2034294-01-2, particularly in the context of targeted drug design. The 5-fluoropyridine component of this molecule is another pharmacologically relevant feature, as fluorinated aromatic systems often enhance membrane permeability and metabolic stability. These properties make 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl-5-fluoropyridine an attractive scaffold for further chemical modification and biological evaluation.
From a synthetic chemistry perspective, CAS 2034294-01-2 represents an interesting case study in modern heterocyclic chemistry. The compound can be prepared through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a widely used "click chemistry" approach that has revolutionized the synthesis of 1,2,3-triazole derivatives. This synthetic accessibility, combined with the molecule's structural complexity, makes it a valuable intermediate for pharmaceutical research and development.
The physicochemical properties of 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl-5-fluoropyridine have been the subject of computational studies and experimental characterization. Early research suggests that the compound exhibits favorable drug-like properties, including appropriate lipophilicity and molecular weight for potential therapeutic applications. These characteristics align with current trends in drug discovery that emphasize the importance of balanced physicochemical properties in lead compounds.
In the context of current pharmaceutical research trends, CAS 2034294-01-2 has attracted attention as a potential scaffold for kinase inhibitors and other targeted therapies. The pyrrolidine-1-carbonyl moiety in particular may serve as a versatile point for structural modification, allowing medicinal chemists to fine-tune the compound's selectivity and potency against various biological targets. This adaptability is particularly valuable in today's era of personalized medicine and precision therapeutics.
Market analysis indicates growing demand for innovative heterocyclic compounds like 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl-5-fluoropyridine, driven by the pharmaceutical industry's continued focus on novel small molecule therapeutics. The compound's unique structural features position it well for applications in central nervous system disorders, inflammatory conditions, and other therapeutic areas where triazole-containing molecules have shown promise.
From a regulatory perspective, CAS 2034294-01-2 represents a compound of interest that falls within standard research chemical categories. Proper handling procedures should always be followed when working with this or any other research compound, including the use of appropriate personal protective equipment and adherence to institutional safety protocols.
The future research directions for 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl-5-fluoropyridine may include detailed structure-activity relationship studies, formulation development, and preclinical evaluation. As with many innovative chemical entities, the full potential of this compound will likely be revealed through systematic investigation across multiple research domains.
For researchers seeking high-quality triazole derivatives or fluorinated heterocycles, CAS 2034294-01-2 represents an excellent candidate for further study. Its combination of synthetic accessibility, structural novelty, and potential biological relevance makes it a compelling subject for both academic and industrial research programs focused on next-generation therapeutic agents.
2034294-01-2 (3-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl-5-fluoropyridine) Related Products
- 2034308-20-6(N-1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl-4-(morpholin-4-yl)benzamide)
- 2172141-18-1(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopropane-1-carboxylic acid)
- 2227690-09-5(tert-butyl N-{4-(1S)-3-amino-1-hydroxypropyl-3-chlorophenyl}carbamate)
- 1691766-82-1(5-chloro-2-(hydrazinylmethyl)-1-methyl-1H-imidazole)
- 291312-74-8(5-Bromo-2-(trimethylsilyl)pyridine)
- 2138271-20-0(1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro-5-nitro-)
- 955764-04-2(2-(3-methoxyphenoxy)-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide)
- 852287-61-7(3-Bromo-1-cyclohexylpyrrolidin-2-one)
- 2138224-24-3(7-{(benzyloxy)carbonylamino}-1,3-dioxaindane-5-carboxylic acid)
- 1512034-66-0(5-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-3-methyl-1,2-thiazole-4-carboxylic acid)



